molecular formula C12H21NO4 B2992542 tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate CAS No. 2225137-13-1

tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate

Cat. No.: B2992542
CAS No.: 2225137-13-1
M. Wt: 243.303
InChI Key: WLDAFBTVZHJLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H21NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Scientific Research Applications

Chemistry: tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on cellular processes. Its ability to interact with biological molecules makes it a useful tool in understanding biochemical pathways.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its piperidine core is a common motif in many pharmaceuticals, and modifications to its structure can lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable building block for various industrial applications.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can yield alcohols or amines, depending on the reagents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Mechanism of Action

The mechanism by which tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl 4-hydroxy-1-piperidinecarboxylate
  • tert-Butyl 4-acetylpiperidine-1-carboxylate
  • tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Comparison: tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both acetyl and hydroxyl groups on the piperidine ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group. The combination of these groups enhances its reactivity and potential for modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-9(14)12(16)5-7-13(8-6-12)10(15)17-11(2,3)4/h16H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDAFBTVZHJLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225137-13-1
Record name tert-butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.